Ethyl 3-bromo-2,5-dimethylbenzoate
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Overview
Description
Ethyl 3-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and methyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethylbenzoic acid followed by esterification. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting 3-bromo-2,5-dimethylbenzoic acid is then esterified with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-2,5-dimethylbenzoate or 3-amino-2,5-dimethylbenzoate.
Reduction: Formation of 3-bromo-2,5-dimethylbenzyl alcohol.
Oxidation: Formation of 3-bromo-2,5-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,5-dimethylbenzoate depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4,5-dimethylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Ethyl 3-bromo-2,4-dimethylbenzoate: Another isomer with different positions of the methyl groups.
Ethyl 3-bromo-2,5-dimethylbenzoate: The compound of interest.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and methyl groups at specific positions on the benzene ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 3-bromo-2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-7(2)6-10(12)8(9)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRQTFILVGDLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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